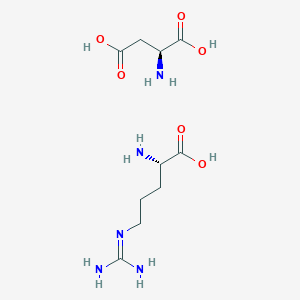
17-Hydroxy Capsaicin
Vue d'ensemble
Description
17-Hydroxy Capsaicin is a metabolite of Capsaicin . Capsaicin is the main active component in hot peppers (Capsicum) and has gained considerable attention due to its broad biological activities .
Synthesis Analysis
The synthesis of 17-Hydroxy Capsaicin involves a straightforward process . A study identified 59 genes associated with metabolic pathways based on the pepper genome, which are involved in capsaicin synthesis .
Molecular Structure Analysis
The molecular formula of 17-Hydroxy Capsaicin is C18H27NO4 . The InChI and SMILES notations provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
Capsaicin has a complex action on primary sensory neurons with a major role in the physiology of pain . It has been found that most genes related to capsaicin synthesis reach their highest expression level at about 40 days post-anthesis (DPA) and then show a downward trend .
Physical And Chemical Properties Analysis
The molecular weight of 17-Hydroxy Capsaicin is 321.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 10 . The Exact Mass and Monoisotopic Mass are 321.19400834 g/mol .
Applications De Recherche Scientifique
Capsaicin Derivatives in Pain Research
Capsaicin derivatives, specifically modified at the hydroxy function, have been developed as valuable research tools in pain physiology. These derivatives include α-carboxy‐4,5‐dimethoxy‐2‐nitrobenzyl‐caged capsaicin and {7‐[bis(carboxymethyl)amino]coumarin‐4‐yl}methoxycarbonyl‐caged capsaicin. These compounds, which release active capsaicin upon UV light irradiation, serve in concentration-jump experiments and selective plasma membrane applications, thereby aiding in pain research studies (Gilbert et al., 2007).
In Vitro Metabolism Studies
In vitro studies have explored the metabolism of capsaicin in hepatic and skin cells, identifying major metabolites like 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. These studies provide insights into the metabolic pathways of capsaicin and its analogs, crucial for understanding its pharmacokinetics and potential therapeutic applications (Chanda et al., 2008).
Capsaicin as an Activator of TRPV1 Channels
Research has shown that products of lipoxygenases can activate capsaicin-activated channels in sensory neurons. This discovery opens avenues for understanding the signaling mechanisms in pain sensory transduction, highlighting capsaicin's role in activating TRPV1 channels (Hwang et al., 2000).
Capsaicin in Cancer Research
Capsaicin has shown potential in cancer research, particularly in the context of its anti-cancer and pharmacokinetic properties. A systematic review of global research output on capsaicin reveals its significant role in studies related to its chemo-preventive effects and its ability to exert anti-mutagenic, antioxidant, and anti-inflammatory activities. However, limited clinical studies highlight the need for more research in this area (Adetunji et al., 2022).
Pharmacological and Physiological Activities
Capsaicin's pharmacological and physiological activities have been explored in various contexts, including anti-inflammatory and anti-nociceptive effects. Studies have shown that capsaicin can suppress the activation of NF-κB, a factor implicated in inflammation and tumor promotion (Han et al., 2002).
Capsaicin in Pain Management
Capsaicin has therapeutic applications in pain management, particularly through its interaction with TRPV1 channels in nociceptors. Research involving genetically engineered mouse models has provided insights into capsaicin's role in analgesia and the mechanisms underlying its effects on nociceptive terminals (Wang et al., 2017).
Capsaicin's Role in Immune Response
Studies have demonstrated that capsaicin can induce the production of IL-6 in human upper respiratory epithelial cells, suggesting its role in the immune response and potential therapeutic applications in respiratory conditions (Seki et al., 2007).
Therapeutic Potential in Various Diseases
Research has highlighted capsaicin's therapeutic potential in a range of diseases, from metabolic disorders to cancer. Capsaicin's diverse pharmacological activities, including its role as an analgesic, anti-obesity agent, and its effects on metabolic syndrome, gastro-protective effects, and cancer prevention, have been extensively studied (Basith et al., 2016).
Orientations Futures
Recent advances in the detection of capsaicin and its self-metabolites using mass spectrometry (MS) have been summarized, and relevant MS-based studies of metabolic pathways have been discussed . This research will be helpful to further study the synthesis mechanism of capsaicin in Capsicum chinense and the functional relationship between genes .
Propriétés
IUPAC Name |
(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVIWAFGWPJVGZ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616088 | |
| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy Capsaicin | |
CAS RN |
69173-71-3 | |
| Record name | (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6E)-9-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9NWV4Z8X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















